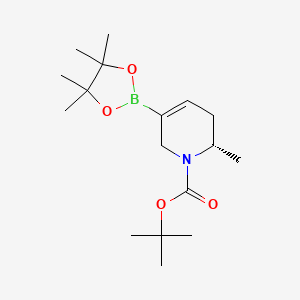

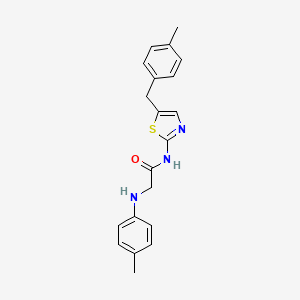

tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound with significant relevance in organic chemistry, specifically in the field of synthetic methodologies and catalysis. This compound, characterized by its complex boronic ester moiety, plays an essential role in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds.

Mécanisme D'action

Mode of Action

It’s known that the compound contains a boronic acid functional group, which is often involved in forming reversible covalent complexes with proteins, potentially altering their function .

Biochemical Pathways

Given the complexity of the molecule and the presence of a boronic acid functional group, it is plausible that it could interact with multiple biochemical pathways .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the borylation of suitable pyridine derivatives. A common approach involves starting with a dihydropyridine precursor and introducing the boronic ester group through borylation agents like bis(pinacolato)diboron under palladium catalysis. Reaction conditions often include organic solvents such as tetrahydrofuran and bases like potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods:

Industrial production of this compound often employs continuous flow techniques to scale up the synthesis while maintaining efficiency and minimizing waste. The use of automated reaction monitoring and control systems ensures high yield and purity, crucial for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidative transformations, particularly at the boronic ester site.

Reduction: Reduction reactions can modify the pyridine moiety, often converting it to piperidine derivatives.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, replacing the boron atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydride reagents like lithium aluminum hydride.

Substitution: Halogenating agents or organometallic reagents in the presence of catalysts.

Major Products:

The reactions typically yield derivatives where the boronic ester is transformed, leading to substituted pyridines or piperidines, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry:

This compound is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules, pharmaceuticals, and materials science.

Biology:

In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteases, due to their ability to form reversible covalent bonds with active site serine or threonine residues.

Medicine:

Its derivatives are investigated for their antimicrobial and anticancer properties, attributed to the boronic ester’s ability to interfere with biological pathways in pathogens and cancer cells.

Industry:

In industrial applications, this compound is used in the production of organic light-emitting diodes and other advanced materials due to its stability and electronic properties.

Comparaison Avec Des Composés Similaires

Phenylboronic acid

Pinacolborane

Catecholborane

This article aims to encapsulate the multifaceted nature of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing its importance across various scientific and industrial domains.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYKURYVHHEFH-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@@H](N(C2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2720105.png)

![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2720110.png)

![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)